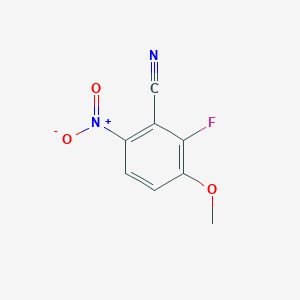

2-Fluoro-3-methoxy-6-nitrobenzonitrile

Beschreibung

2-Fluoro-3-methoxy-6-nitrobenzonitrile is a substituted benzonitrile derivative featuring three distinct functional groups: a fluorine atom at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position. The fluorine atom enhances metabolic stability, the methoxy group modulates solubility and hydrogen bonding, and the nitro group introduces strong electron-withdrawing effects, which may influence reactivity in substitution or reduction reactions .

Eigenschaften

Molekularformel |

C8H5FN2O3 |

|---|---|

Molekulargewicht |

196.13 g/mol |

IUPAC-Name |

2-fluoro-3-methoxy-6-nitrobenzonitrile |

InChI |

InChI=1S/C8H5FN2O3/c1-14-7-3-2-6(11(12)13)5(4-10)8(7)9/h2-3H,1H3 |

InChI-Schlüssel |

VNUOOFMCMLLYED-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrobenzonitrile typically involves multiple steps:

Nitration: The starting material, 2-fluoro-3-methoxybenzonitrile, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the sixth position.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3-methoxy-6-nitrobenzonitrile may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methoxy-6-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Reduction: 2-Fluoro-3-methoxy-6-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methoxy-6-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It may be used in the design of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methoxy-6-nitrobenzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the fluoro, methoxy, and nitro groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key analogs and their similarity scores (based on structural and functional group alignment) are summarized below:

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 2-Fluoro-3-methoxybenzonitrile | 198203-94-0 | F (2), OMe (3) | 0.91 |

| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | F (2), OMe (6) | 0.94 |

| 2-Fluoro-5-hydroxybenzenecarbonitrile | 104798-53-0 | F (2), OH (5) | 0.92 |

| 3-Fluoro-5-methoxybenzonitrile | 439280-18-9 | F (3), OMe (5) | 0.89 |

| 3-Fluoro-4-methoxybenzonitrile | 331-62-4 | F (3), OMe (4) | 0.84 |

Key Comparative Insights

Electronic Effects

- Nitro Group Influence : The 6-nitro group in the target compound introduces significant electron-withdrawing effects, reducing electron density at the aromatic ring compared to analogs like 2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7), where the methoxy group is electron-donating . This difference impacts reactivity in electrophilic substitution reactions; nitro-substituted derivatives are less reactive toward electrophiles but more prone to reduction.

- Fluorine Positioning : Fluorine at the 2-position (meta to nitrile) stabilizes the nitrile group through inductive effects, whereas fluorine at the 3-position (e.g., 3-Fluoro-5-methoxybenzonitrile, CAS 439280-18-9) alters steric interactions with adjacent substituents .

Physicochemical Properties

- Solubility : The nitro group reduces solubility in polar solvents compared to hydroxy- or methoxy-substituted analogs (e.g., 2-Fluoro-5-hydroxybenzenecarbonitrile, CAS 104798-53-0) due to decreased hydrogen-bonding capacity .

- Melting Points : Nitro-substituted benzonitriles generally exhibit higher melting points than methoxy analogs owing to stronger dipole-dipole interactions.

Crystallographic Behavior

- Crystal structures of related compounds (e.g., 2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol nitromethane monosolvate) suggest that nitro groups enhance molecular rigidity and planar packing compared to methoxy or ethoxy substituents .

Research Implications and Limitations

However, challenges include:

- Synthetic Complexity: Introducing nitro groups often requires harsh conditions (e.g., nitration with HNO₃/H₂SO₄), which may degrade sensitive functional groups.

- Toxicity : Nitroaromatics are generally more toxic than their methoxy or hydroxy counterparts, necessitating careful handling.

Biologische Aktivität

2-Fluoro-3-methoxy-6-nitrobenzonitrile is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7FNO3

- Molecular Weight : 197.16 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Synthesis

The synthesis of 2-Fluoro-3-methoxy-6-nitrobenzonitrile typically involves the following steps:

- Starting Materials : The synthesis begins with the appropriate nitro-substituted aromatic compounds.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Nitrile Formation : The nitrile group is introduced via nucleophilic substitution or dehydration reactions.

The biological activity of 2-Fluoro-3-methoxy-6-nitrobenzonitrile may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with various receptors, potentially influencing physiological responses.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that 2-Fluoro-3-methoxy-6-nitrobenzonitrile exhibited cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a moderate level of activity against these cell types.

- Antimicrobial Properties :

- Neuropharmacological Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|---|

| 2-Fluoro-3-methoxy-6-nitrobenzonitrile | C9H7FNO3 | 10-30 | Yes | Moderate anticancer activity |

| Compound A | C10H8ClN | 15 | Yes | Stronger anticancer effects |

| Compound B | C8H6FNO | 25 | No | No significant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.